1,3-Dithiane

Catalog No.
S602994
CAS No.
505-23-7
M.F
C4H8S2
M. Wt
120.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dithiane

CAS Number

505-23-7

Product Name

1,3-Dithiane

IUPAC Name

1,3-dithiane

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

InChI

InChI=1S/C4H8S2/c1-2-5-4-6-3-1/h1-4H2

InChI Key

WQADWIOXOXRPLN-UHFFFAOYSA-N

SMILES

C1CSCSC1

Synonyms

1,3-dithiane

Canonical SMILES

C1CSCSC1
  • Protecting Group for Carbonyl Groups: 1,3-Dithiane can reversibly protect carbonyl groups (C=O), which are essential functional groups in many organic molecules. This protection allows manipulation of other parts of the molecule without affecting the carbonyl group. The protection and subsequent deprotection of the carbonyl group can be achieved under controlled conditions, offering synthetic flexibility.
  • Synthetic Intermediate: The reactive nature of the 1,3-dithiane system allows it to participate in various C-C bond-forming reactions. For example, deprotonation of 1,3-dithiane generates an anion that can react with various electrophiles to form new carbon-carbon bonds. This versatility makes 1,3-dithiane a valuable building block for complex molecule synthesis.
  • Chiral Auxiliary: Chiral auxiliaries are molecules that introduce chirality, or handedness, into a target molecule during synthesis. 1,3-Dithiane derivatives, particularly its oxide forms (1,3-dithiane 1-oxide), can act as chiral auxiliaries, directing the formation of specific stereoisomers (3D shapes) in a reaction. This allows for the controlled synthesis of enantiomerically pure molecules, crucial for many pharmaceuticals and functional materials.

,3-Dithiane in other scientific research areas

While the primary application of 1,3-dithiane lies in organic synthesis, researchers are exploring its potential in other areas:

  • Material Science: The unique properties of 1,3-dithiane, such as its ability to form stable structures with different metals, have led to investigations of its potential use in developing novel materials with desired electronic and structural properties.
  • Mercury Detection: Recent research explored the potential of 1,3-dithiane derivatives as chemodosimeters for mercury (Hg²⁺) detection. These molecules exhibit a change in their properties, such as fluorescence, upon binding to Hg²⁺, allowing for sensitive and selective detection of this toxic metal ion.
  • Origin and Significance: 1,3-Dithiane is one of three isomers with the formula (CH₂)₄S₂. It arises from the reaction of 1,3-propanedithiol with formaldehyde []. Its significance lies in its ability to act as a protecting group for carbonyl (C=O) functionalities in organic molecules. By reversibly masking the carbonyl group, 1,3-dithiane allows chemists to perform reactions on other parts of the molecule without affecting the carbonyl. This controlled reactivity is crucial for building complex molecules with precise functionality [].

Molecular Structure Analysis

  • Key Features: The structure of 1,3-dithiane features a five-membered ring with two sulfur atoms (dithiane) attached to two methylene (CH₂) groups. The key feature is the presence of two reactive carbon atoms adjacent to the sulfur atoms. These carbons can form reversible bonds with the oxygen atom of a carbonyl group, creating a dithiane acetal.

Chemical Reactions Analysis

  • Synthesis: 1,3-Dithiane is typically prepared by reacting 1,3-propanedithiol with formaldehyde under acidic conditions (Brønsted or Lewis acid catalyst).

Balanced chemical equation:

CH₂(CH₂)₂CH₂SH + 2CH₂O -> C₄H₈S₂ + H₂O

  • Deprotection

    Removal of the dithiane protecting group often requires harsh conditions, typically involving mercury(II) chloride or oxidative cleavage, and is usually performed in the late stages of a synthesis to avoid unwanted side reactions.

  • Other Relevant Reactions

    1,3-Dithiane can participate in various reactions due to its reactive carbon atoms. For instance, it can undergo conjugate addition with α,β-unsaturated carbonyl compounds [].

Physical and Chemical Properties

  • Melting Point: 30-32 °C []
  • Boiling Point: 170-172 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and THF; insoluble in water []
  • Stability: Relatively stable under neutral conditions, but decomposes under acidic or basic conditions

Mechanism of Action (Not Applicable)

1,3-Dithiane does not possess a specific biological function and hence doesn't have a mechanism of action in living systems.

  • Toxicity: Limited data available on specific toxicity, but it is recommended to handle with care following standard laboratory safety protocols due to its sulfur content [].
  • Flammability: Flammable liquid [].
  • Reactivity: May react with strong oxidizing agents [].

Physical Description

Solid

XLogP3

1.8

Melting Point

54.0 °C
Mp 54 °
54°C

UNII

63527N060G

Other CAS

505-23-7

Wikipedia

1,3-dithiane

Dates

Modify: 2023-08-15
Evans et al. Total synthesis of marinomycin A using salicylate as a molecular switch to mediate dimerization. Nature Chemistry, doi: 10.1038/nchem.1330, published online 1 July 2012 http://www.nature.com/nchem

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